4-(3-Hydroxyanilino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 4-(3-Hydroxyanilino)-4-oxobutanoic acid and related compounds involves various chemical reactions, including ring-opening reactions of itaconic anhydride with aminoacetophenones and Knoevenagel condensation reactions. These methods demonstrate the versatility in synthesizing such compounds, providing a foundation for further chemical modifications and applications (Nayak et al., 2014).
Molecular Structure Analysis
The molecular structure of 4-(3-Hydroxyanilino)-4-oxobutanoic acid has been elucidated through various spectroscopic methods, including FT-IR, NMR, and X-ray diffraction studies. These studies reveal detailed information about the vibrational wavenumbers, the crystal structure, and the geometrical parameters of the compound, providing a comprehensive understanding of its molecular architecture (Raju et al., 2015).
Chemical Reactions and Properties
4-(3-Hydroxyanilino)-4-oxobutanoic acid participates in various chemical reactions, including interactions with 2-(aminophenyl)methanol leading to the formation of complex molecules. These reactions, supported by quantum-chemical calculations, highlight the compound's reactivity and potential for creating novel chemical entities (Amalʼchieva et al., 2022).
Physical Properties Analysis
The physical properties, including thermal stability and absorption characteristics of 4-(3-Hydroxyanilino)-4-oxobutanoic acid, have been studied through thermal analysis and UV-Vis spectrophotometry. These analyses contribute to understanding the stability and electronic properties of the compound, which are essential for its potential applications (Nayak et al., 2014).
Chemical Properties Analysis
Investigations into the chemical properties of 4-(3-Hydroxyanilino)-4-oxobutanoic acid have revealed its potential as a precursor for various chemical reactions and its interactions with different chemical reagents. These studies provide insights into the compound's chemical behavior, which is crucial for its utilization in synthetic chemistry and potential industrial applications (Kiyani & Ghorbani, 2015).
Scientific Research Applications
Apoptosis Induction
4-Methylthio-2-oxobutanoic acid, a related compound, is identified as a direct precursor of methional, which significantly induces apoptosis in BAF3 murine lymphoid cells. The presence of methional leads to extensive DNA double-strand breaks, DNA fragmentation, and typical apoptotic DNA laddering patterns, suggesting its role in cellular apoptosis mechanisms (Quash et al., 1995).
Organic Synthesis
4-Aryl-2-oxobutanoic acid derivatives serve as precursors in the synthesis of various organic compounds, including γ-butyrolactones, quinoxalines, and azauracils. These compounds are synthesized through reactions involving furanones and thiosemicarbazones, showcasing the versatility of 4-aryl-2-oxobutanoic acids in organic synthesis (Labib et al., 1988).
Green Chemistry
Ethyl 3-oxobutanoate, a similar compound, is utilized in boric acid-catalyzed multi-component reactions in aqueous media to synthesize 4H-isoxazol-5-ones. This process highlights the efficiency, simplicity, and environmentally friendly aspects of using such compounds in green chemistry applications (Kiyani & Ghorbani, 2015).
Spectroscopy and Molecular Studies
4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid is extensively studied for its molecular structure, hyperpolarizability, and electronic properties through various spectroscopic methods. These studies contribute to a deeper understanding of the molecular behavior and potential applications of such compounds in material sciences (Raju et al., 2015).
Antioxidant Properties
4-Hydroxycoumarin derivatives, similar in structure to 4-(3-Hydroxyanilino)-4-oxobutanoic acid, have been investigated for their antioxidant properties. These studies provide insights into the potential therapeutic applications of such compounds in combating oxidative stress-related diseases (Stanchev et al., 2009).
Safety And Hazards
The safety data sheet for a similar compound, 4-Hydroxybenzoic acid, indicates that it causes serious eye damage and may cause respiratory irritation8. However, the specific safety and hazards for “4-(3-Hydroxyanilino)-4-oxobutanoic acid” are not available in the resources.
Future Directions
The future directions for “4-(3-Hydroxyanilino)-4-oxobutanoic acid” are not explicitly mentioned in the available resources. However, research into similar compounds, such as quinazolinones, suggests potential for further investigation in the field of medicinal chemistry9.
Please note that this analysis is based on the available resources and may not fully cover all aspects of “4-(3-Hydroxyanilino)-4-oxobutanoic acid”. For a more comprehensive analysis, further research and expert consultation may be required.
properties
IUPAC Name |
4-(3-hydroxyanilino)-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c12-8-3-1-2-7(6-8)11-9(13)4-5-10(14)15/h1-3,6,12H,4-5H2,(H,11,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCMBBJHYNTEAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70359173 |
Source
|
Record name | 4-(3-Hydroxyanilino)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70359173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Hydroxyanilino)-4-oxobutanoic acid | |
CAS RN |
16141-43-8 |
Source
|
Record name | 4-(3-Hydroxyanilino)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70359173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.